molecular formula C11H26ClNO3Si B12555441 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate--hydrogen chloride (1/1) CAS No. 184537-63-1

2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate--hydrogen chloride (1/1)

Cat. No.: B12555441
CAS No.: 184537-63-1
M. Wt: 283.87 g/mol
InChI Key: LFKVBBIGGFYKRT-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is a compound that combines a trimethylsilyl group with an aminooxy functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) typically involves the reaction of 2-(trimethylsilyl)ethanol with 6-(aminooxy)hexanoic acid in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the aminooxy group. The product is then treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.

    Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) involves the interaction of its functional groups with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The trimethylsilyl group provides steric protection and can be selectively removed under mild conditions, allowing for controlled release of the active aminooxy group.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1).

    6-(Aminooxy)hexanoic acid: Another precursor used in the synthesis.

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protecting group for amines, alcohols, and carboxy groups.

Uniqueness

2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is unique due to its combination of a trimethylsilyl group and an aminooxy group, which provides both steric protection and reactivity towards carbonyl compounds. This dual functionality makes it a versatile compound in various synthetic and research applications.

Properties

CAS No.

184537-63-1

Molecular Formula

C11H26ClNO3Si

Molecular Weight

283.87 g/mol

IUPAC Name

2-trimethylsilylethyl 6-aminooxyhexanoate;hydrochloride

InChI

InChI=1S/C11H25NO3Si.ClH/c1-16(2,3)10-9-14-11(13)7-5-4-6-8-15-12;/h4-10,12H2,1-3H3;1H

InChI Key

LFKVBBIGGFYKRT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)CCCCCON.Cl

Origin of Product

United States

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